molecular formula C20H22N4O6S B11541298 1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane

1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane

Cat. No.: B11541298
M. Wt: 446.5 g/mol
InChI Key: GMAJVYZSSJXIDX-FYJGNVAPSA-N
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Description

1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitrophenyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Hydrazinyl Group: The benzodioxole derivative is then reacted with hydrazine to introduce the hydrazinyl group.

    Nitration: The compound undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.

    Sulfonylation: The nitrophenyl derivative is then sulfonylated using a sulfonyl chloride reagent.

    Formation of the Azepane Ring: Finally, the azepane ring is introduced through a cyclization reaction involving the sulfonylated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • **1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine
  • **1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine

Uniqueness

1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its biological activity, pharmacokinetics, and overall efficacy in various applications.

Properties

Molecular Formula

C20H22N4O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline

InChI

InChI=1S/C20H22N4O6S/c25-24(26)16-6-7-17(20(12-16)31(27,28)23-9-3-1-2-4-10-23)22-21-13-15-5-8-18-19(11-15)30-14-29-18/h5-8,11-13,22H,1-4,9-10,14H2/b21-13+

InChI Key

GMAJVYZSSJXIDX-FYJGNVAPSA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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